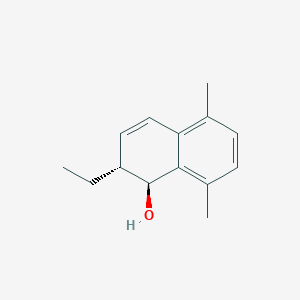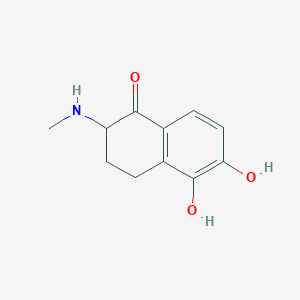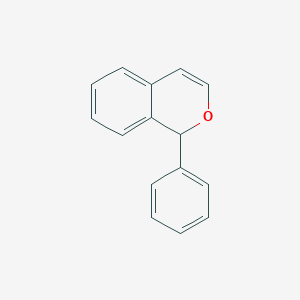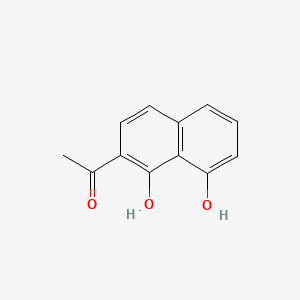![molecular formula C11H16N4 B11895130 1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)- CAS No. 646056-03-3](/img/structure/B11895130.png)
1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Diazaspiro[44]nonane, 7-(5-pyrimidinyl)- is a heterocyclic compound that features a spirocyclic structure with a pyrimidine ring attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the preparation of racemic and enantiomeric salts of similar compounds has been documented . The reaction typically involves the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but scalable synthesis routes have been developed for related compounds . These methods often involve optimizing reaction conditions to achieve high yields and purity, making the process suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of protein-ligand interactions and enzyme inhibition.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: It is utilized in the development of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-: This compound has a similar spirocyclic structure but with a methyl group attached to the nitrogen atom.
1,6-Dithia-4,9-diazaspiro[4.4]nonane-3,8-dione: This compound features sulfur atoms in the spirocyclic ring, offering different chemical properties.
Uniqueness
1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)- is unique due to its specific arrangement of nitrogen and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
646056-03-3 |
|---|---|
Formule moléculaire |
C11H16N4 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
7-pyrimidin-5-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-2-11(14-4-1)3-5-15(8-11)10-6-12-9-13-7-10/h6-7,9,14H,1-5,8H2 |
Clé InChI |
DHAJUFYBSWNDLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCN(C2)C3=CN=CN=C3)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B11895058.png)


![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B11895076.png)


![7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11895104.png)





